molecular formula C11H15N3O3 B6629480 2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid

2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid

Cat. No.: B6629480
M. Wt: 237.25 g/mol
InChI Key: QJWBWXBRLDOEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciproxifan was first synthesized in 1999 by researchers at Sanofi-Synthelabo (now Sanofi). Since then, it has been extensively studied for its potential therapeutic applications. Ciproxifan is a potent and selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system (CNS). The histamine H3 receptor is involved in the regulation of various neurotransmitters, including histamine, dopamine, and acetylcholine. By blocking the histamine H3 receptor, ciproxifan can modulate the release of these neurotransmitters, leading to potential therapeutic effects.

Mechanism of Action

Ciproxifan acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the 2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid. By blocking the histamine H3 receptor, ciproxifan can modulate the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. This modulation of neurotransmitter release can lead to potential therapeutic effects.
Biochemical and Physiological Effects:
Ciproxifan has been shown to modulate the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. This modulation of neurotransmitter release can lead to potential therapeutic effects in various diseases, including Alzheimer's disease, ADHD, and obesity.

Advantages and Limitations for Lab Experiments

One advantage of ciproxifan is its selectivity for the histamine H3 receptor, which allows for more specific modulation of neurotransmitter release. However, one limitation of ciproxifan is its poor solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for ciproxifan research, including its potential therapeutic applications in other diseases, such as schizophrenia and depression. Additionally, further research is needed to optimize the synthesis method of ciproxifan to improve its solubility and bioavailability. Finally, the development of more selective and potent histamine H3 receptor antagonists may lead to more effective therapeutic agents.
In conclusion, ciproxifan is a selective antagonist of the histamine H3 receptor that has gained attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ciproxifan have been discussed in this paper. Further research is needed to fully understand the potential of ciproxifan as a therapeutic agent.

Synthesis Methods

The synthesis of ciproxifan involves several steps, including the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to form the desired product.

Scientific Research Applications

Ciproxifan has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, ADHD, and obesity. In Alzheimer's disease, ciproxifan has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In ADHD, ciproxifan has been shown to improve attention and reduce hyperactivity in animal models. In obesity, ciproxifan has been shown to reduce food intake and body weight in animal models.

Properties

IUPAC Name

2-cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-6-8(5-14(2)13-6)10(15)12-9(11(16)17)7-3-4-7/h5,7,9H,3-4H2,1-2H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBWXBRLDOEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC(C2CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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